1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a bicyclic compound known for its presence in various natural products and its significance in medicinal chemistry. This compound features three methyl groups at positions 1, 6, and 8 of the tetrahydroisoquinoline framework, which contributes to its unique chemical properties and potential biological activities.
Source and Classification
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline belongs to the class of isoquinolines, which are heterocyclic compounds containing a fused benzene and pyridine ring. It is classified under tetrahydroisoquinolines due to the saturation of the isoquinoline structure. These compounds are often derived from natural sources or synthesized through various organic reactions.
Methods and Technical Details
The synthesis of 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Reactions and Technical Details
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
The versatility in its reactivity makes it a valuable intermediate in organic synthesis.
Process and Data
The mechanism of action for 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline is not fully elucidated but is believed to involve interactions with neurotransmitter systems. Research indicates that tetrahydroisoquinolines may influence dopaminergic pathways and exhibit neuroprotective effects. They may also act as inhibitors in various signaling pathways related to inflammation and cancer progression .
Physical Properties
Chemical Properties
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound.
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline has various scientific applications:
Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds widely distributed in plants, microorganisms, and marine organisms. These natural products exhibit an extensive spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry. The 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline variant exemplifies a methyl-substituted THIQ derivative, where specific methylation patterns enhance receptor binding affinity and modulate pharmacokinetic properties. THIQ alkaloids function as key molecular frameworks in compounds demonstrating in vitro antiproliferative activity against hormone-dependent cancers, neuroprotective effects through receptor modulation (e.g., σ-1 receptors), and hepatoprotective capabilities by mitigating oxidative stress pathways [3] [4] [7]. Their evolutionary biosynthesis in plants often correlates with ecological defense mechanisms, while synthetic analogs continue to expand therapeutic potential in oncology and neuroscience [4] [10].
Table 1: Biologically Active Tetrahydroisoquinoline Alkaloids in Natural Product Chemistry
Natural Product | Biological Source | Reported Bioactivity | Structural Feature |
---|---|---|---|
Salsolinol | Various plants | Neurotransmitter modulation | 1-Methyl-6,7-diOH-THIQ |
Nuciferine | Nelumbo nucifera | Antipsychotic, anticancer | 1,2-Dimethyl-THIQ |
1,6,8-Trimethyl-THIQ | Synthetic/Semi-synthetic | Antiproliferative, receptor modulation | 1,6,8-Trimethyl substitution |
Cryptostyline II | Cryptocarya species | Antiviral, antitumor | 1-Benzyl-THIQ derivative |
The 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline backbone consists of a partially saturated isoquinoline core comprising a benzene ring fused to a piperidine ring, with methyl groups at the 1-, 6-, and 8-positions. Its molecular formula is C₁₂H₁₇N (molecular weight: 175.27 g/mol), featuring a protonatable nitrogen atom that facilitates salt formation (e.g., hydrochloride) to enhance solubility [1] [8]. The structural significance of methylation is threefold:
Table 2: Structural and Physicochemical Properties of 1,6,8-Trimethyl-THIQ
Property | Value/Descriptor | Method/Source |
---|---|---|
Molecular Formula | C₁₂H₁₇N | PubChemLite [1] |
Molecular Weight | 175.27 g/mol | PubChemLite [1] |
SMILES | CC1C2=C(C=C(C=C2CCN1)C)C | PubChemLite [1] |
InChI Key | WMSKMNBDQAEPER-UHFFFAOYSA-N | PubChemLite [1] |
Predicted logP | ~2.8 | Estimated [5] [8] |
Hydrogen Bond Acceptors | 1 (Tertiary Nitrogen) | Calculated [1] |
Rotatable Bonds | 0 | Calculated [1] |
Methylated THIQ research originated in the mid-20th century with investigations into endogenous alkaloid formation via catecholamine-aldehyde condensation (e.g., noradrenaline with acetaldehyde) [7]. Early studies (1970s) demonstrated that 6,7-dihydroxytetrahydroisoquinolines competitively inhibited catecholamine uptake in adrenergic nerves, suggesting neuromodulatory roles [7]. This era established THIQs as molecular probes for neurotransmitter transport mechanisms.
The 1990s–2000s marked a strategic shift toward oncology. Seminal work identified methylated THIQs as subtype-selective estrogen receptor (ER) antagonists, with 6,7-dimethoxy-1-methyl-THIQ derivatives exhibiting IC₅₀ values against MCF-7 breast cancer cells significantly lower than Tamoxifen (<0.5 μg/mL vs. 5.14 μg/mL) [2] [10]. Structure-activity relationship (SAR) studies revealed that:
Table 3: Key Milestones in Methylated THIQ Pharmacological Research
Time Period | Research Focus | Key Findings | Representative Compounds |
---|---|---|---|
1970s | Neurotransmitter Interactions | 6,7-Dihydroxy-THIQ analogs inhibit norepinephrine uptake in sympathetic nerves | 6,7-Dihydroxytetrahydroisoquinoline |
1990s | Antiestrogen Discovery | THIQs outperform Tamoxifen in ER(+) breast cancer cell lines (IC₅₀ <1 μg/mL) | 6,7-Dimethoxy-1-methyl-THIQ |
2000s | Microtubule Disruption | C6-methylated THIQs arrest cell cycle at G2/M phase via tubulin binding | 6-Methyl-THIQ derivatives |
2010s–Present | Multitarget Ligand Development | 1,6,8-Trimethyl-THIQ derivatives exhibit dual ER antagonism and σ-1 affinity | 1,6,8-Trimethyl-THIQ |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5